Kinetic Solubility Enhancement: Bicyclo[2.1.1]hexane Bioisostere vs. Native ortho-Benzene Ring
Replacement of the ortho-benzene ring with a bicyclo[2.1.1]hexane (BCH) core—derived from bicyclo[2.1.1]hexan-2-one—dramatically improves aqueous solubility in multiple drug and agrochemical scaffolds. In the conivaptan analog, solubility increased 2.8-fold (5 μM → 14 μM); in the lomitapide analog, a 6-fold increase (3 μM → 18 μM); and in the boscalid analog, a 3.2-fold increase (11 μM → 35 μM) was observed [1]. These measurements were performed in phosphate-buffered saline at pH 7.4, representing physiologically relevant conditions [1].
| Evidence Dimension | Experimental kinetic solubility (μM) in PBS pH 7.4 |
|---|---|
| Target Compound Data | BCH-conivaptan analog: 14 μM; BCH-lomitapide analog: 18 μM; BCH-boscalid analog: 35 μM |
| Comparator Or Baseline | Native conivaptan: 5 μM; Native lomitapide: 3 μM; Native boscalid: 11 μM |
| Quantified Difference | Conivaptan: +9 μM (+180%); Lomitapide: +15 μM (+500%); Boscalid: +24 μM (+218%) |
| Conditions | Phosphate-buffered saline, pH 7.4; reported as kinetic solubility (μM) |
Why This Matters
Improved solubility directly impacts bioavailability and formulation flexibility, making BCH-containing candidates superior for lead optimization campaigns where poor aqueous solubility is a primary failure mode.
- [1] Denisenko, A., Garbuz, P., Makovetska, Y., Shablykin, O., Lesyk, D., Al-Maali, G., Korzh, R., Sadkova, I. V., & Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(48), 14092–14099. View Source
